molecular formula C12H15BrN2O5 B2506859 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine CAS No. 19556-52-6

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine

Cat. No.: B2506859
CAS No.: 19556-52-6
M. Wt: 347.165
InChI Key: OFUBUBFFUODMSG-PEBGCTIMSA-N
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Description

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a nucleoside that is a component of DNA. This compound is often used in scientific research to study cell proliferation and DNA synthesis.

Biochemical Analysis

Biochemical Properties

5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is incorporated into cellular DNA during the S-phase of the cell cycle . It is selectively incorporated into cellular DNA during S-phase , which makes it an excellent marker for DNA synthesis and cell proliferation .

Cellular Effects

5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has been used to study the effect of electroconvulsive seizures on hippocampal neurogenesis . It has also been used to study the loss-of-gene function in adult zebrafish heart . It is known to stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .

Molecular Mechanism

The molecular mechanism of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine involves its incorporation into DNA during the S phase of the cell cycle . This incorporation often subsequently uses specific antibodies with fluorescent tags, for detection of the incorporated compound, via such methods as flow cytometry or fluorescence microscopy .

Temporal Effects in Laboratory Settings

The effects of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine over time in laboratory settings are not well-documented in the literature. It is known that it is used to measure DNA synthesis and to label dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine typically involves the bromination of 5’-deoxy-2’,3’-O-isopropylideneuridine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade brominating agents and solvents, along with specialized equipment to ensure the reaction is carried out safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The isopropylidene group can be hydrolyzed to yield the corresponding uridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isopropylidene group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while hydrolysis will yield the corresponding uridine derivative.

Scientific Research Applications

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and nucleoside analogue studies.

    Biology: Employed in cell proliferation studies and DNA synthesis research.

    Medicine: Investigated for its potential use as a radiosensitizer and diagnostic tool in cancer research.

    Industry: Utilized in the production of nucleoside analogues for various applications

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: Another thymidine analogue used in DNA synthesis studies.

    5-Iodo-2’-deoxyuridine: Similar to 5-bromo-2’-deoxyuridine but with an iodine atom instead of bromine.

    5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.

Uniqueness

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is unique due to its isopropylidene protection, which can be selectively removed under specific conditions. This allows for targeted studies and applications in various fields .

Properties

IUPAC Name

1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBUBFFUODMSG-PEBGCTIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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